molecular formula C4H6Cl2O3S B2581677 2-(Chlorosulfonyl)-2-methylpropanoyl chloride CAS No. 41138-76-5

2-(Chlorosulfonyl)-2-methylpropanoyl chloride

Cat. No. B2581677
CAS RN: 41138-76-5
M. Wt: 205.05
InChI Key: BCHWDBSAPGURDM-UHFFFAOYSA-N
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Description

Chlorosulfonyl compounds are generally used in the synthesis of other chemicals . They often act as intermediates in various chemical reactions .


Synthesis Analysis

Sulfonyl chlorides can be synthesized through various methods such as chlorosulfonation . This process involves the reaction of a compound with chlorosulfonic acid to produce the sulfonyl chloride .


Molecular Structure Analysis

The structure of chlorosulfonyl compounds typically consists of a sulfonyl group (SO2) and a chloride group (Cl) attached to a carbon chain . The exact structure would depend on the specific compound .


Chemical Reactions Analysis

Chlorosulfonyl compounds can undergo various chemical reactions. For example, they can participate in [2+2] cycloaddition reactions with alkenes . The reaction mechanism can vary depending on the type of alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of chlorosulfonyl compounds can vary widely. For example, they can be liquids or solids, and their reactivity can depend on factors such as their specific structure and the conditions of the reaction .

Scientific Research Applications

  • Polymer Synthesis

    • 2-(Chlorosulfonyl)-2-methylpropanoyl chloride is used in synthesizing water-soluble copolymers with acryloyl chloride and 2-acrylamido-2-methylpropanesulfonic acid through a radical method. These copolymers exhibit enhanced thermal stability compared to the polyacryloylchloride homopolymer and are characterized by infrared, elemental analyses, and thermal gravimetric analyses (Aggour, 2000).
  • Chemical Synthesis

    • It's involved in the synthesis of various chemical compounds, including the production of 2-(phenylthio)ethanesulfonyl chloride and its thermolysis. This synthesis elucidates the absence of a reported rearrangement of radicals with the migration of the chlorine atom from sulfur to carbon (King & Khemani, 1985).
  • Electrochemical Oxidation in Water Treatment

    • The compound finds application in water treatment, particularly in the electrochemical oxidation process for removing color-causing compounds from synthetic effluent using iridium oxide anode electrodes. This process is effective in producing high concentrations of active chlorine for efficient treatment (Zaviska, Drogui, Blais & Mercier, 2009).
  • Synthesis of Medicinal Compounds

    • This chemical is crucial in the synthesis of N-(3-mercapto-2-D-methylpropanoyl)-L-proline (Captopril), an important medicinal compound. The process involves converting optically active 3-hydroxy-2-D-methylpropanoic acid to 3-chloro-2-D-methylpropanoyl chloride using thionyl chloride (Shimazaki et al., 1982).
  • Role in Polymer Properties

    • The aqueous solution properties of ampholytic copolymers prepared using this compound are studied to understand their behavior in different salt concentrations. Such copolymers have applications in various industrial processes (Corpart & Candau, 1993).
  • Palladium-Catalyzed Reactions

    • It is used in palladium-catalyzed C–C coupling reactions, demonstrating its versatility in organic synthesis. This includes the desulfinylative palladium-catalyzed C–C coupling with Grignard reagents and sodium salts of dimethyl malonate and methyl acetoacetate (Volla, Dubbaka & Vogel, 2009).
  • Synthesis of Heterocyclic Compounds

    • The compound is involved in the heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, leading to the synthesis of derivatives of 1,2,4-benzothiadiazine 1,1-dioxide. This process is significant in the field of heterocyclic chemistry (Shalimov et al., 2016).
  • Asymmetric Radical Reaction

    • In the coordination sphere, this compound is used in asymmetric radical reactions, particularly in the Ru2Cl4[(−)-diop]3 catalyzed asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, producing optically active 1:1 adducts (Kameyama & Kamigata, 1989).
  • Isomerization Studies

    • The compound is studied in the context of isomerization reactions, such as the interchange of a halogen atom and a methyl group in neopentyl chloride and bromide. This research provides insights into reaction mechanisms and kinetic studies (Lisowski, Duncan, Ranieri, Heard, Setser & Holmes, 2010).

Mechanism of Action

The mechanism of action of chlorosulfonyl compounds in chemical reactions often involves their electrophilic nature . They can react with nucleophiles in various ways, leading to different products .

Safety and Hazards

Chlorosulfonyl compounds can be hazardous. They are often corrosive and can cause irritation to the skin, eyes, and respiratory system . They should be handled with care, using appropriate personal protective equipment .

Future Directions

The use of chlorosulfonyl compounds in chemical synthesis continues to be an active area of research . Future directions could include the development of new synthetic methods and applications in various fields of chemistry .

properties

IUPAC Name

2-chlorosulfonyl-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O3S/c1-4(2,3(5)7)10(6,8)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWDBSAPGURDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41138-76-5
Record name 2-(chlorosulfonyl)-2-methylpropanoyl chloride
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